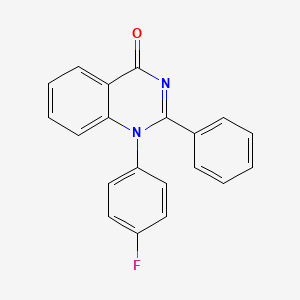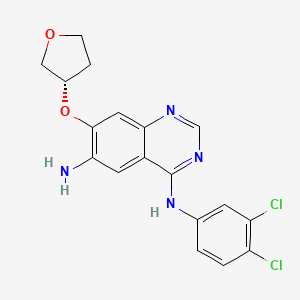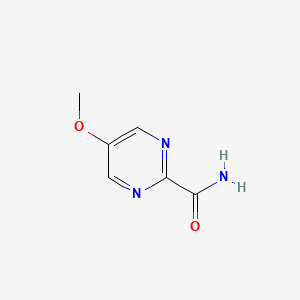![molecular formula C11H11FN4 B13103723 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-25-9](/img/structure/B13103723.png)
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its pharmacological properties, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with hydrazine derivatives to form the triazole ring, followed by cyclization with a suitable diketone to form the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The use of microwave irradiation and palladium-catalyzed reactions are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like c-Met kinase and VEGFR-2, which are involved in cancer cell proliferation. The compound binds to these enzymes, blocking their activity and thereby inhibiting cancer cell growth . Additionally, it can act as a poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, selectively killing homologous recombination-deficient cancer cells through synthetic lethality .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a quinazoline ring fused with a triazole ring and exhibit comparable cytotoxic activity.
Uniqueness
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
945262-25-9 |
|---|---|
Molecular Formula |
C11H11FN4 |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H11FN4/c12-9-3-1-8(2-4-9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2 |
InChI Key |
SQQJAMIPPSKETR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=C(C=C3)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


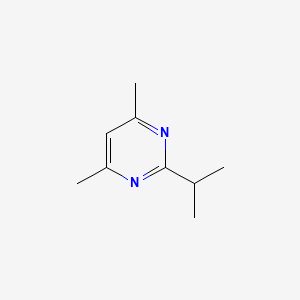


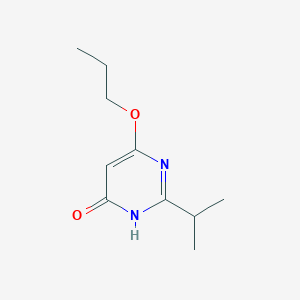
![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
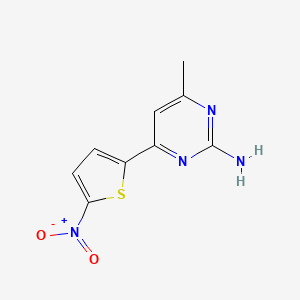
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
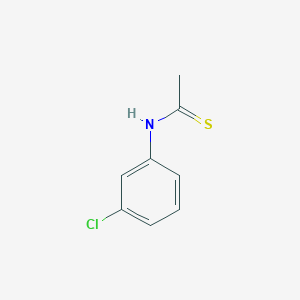
![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
